molecular formula C28H32N6O6S2 B11462234 3,4,5-Triethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

3,4,5-Triethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11462234
M. Wt: 612.7 g/mol
InChI Key: DUZLVPUGKTUYNW-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxy, methoxy, thiazole, and triazole. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves several steps:

    Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with an amine to form the benzamide core.

    Introduction of the Triazole Ring: The benzamide is then subjected to a cyclization reaction with hydrazine and a suitable aldehyde to form the 1,2,4-triazole ring.

    Attachment of the Thiazole Group: The triazole intermediate is reacted with a thiazole derivative, which is prepared by reacting 2-aminothiazole with a suitable electrophile.

    Final Coupling: The final step involves coupling the triazole-thiazole intermediate with 2-methoxyphenylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,4,5-Triethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-Triethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Triethoxybenzamide: Lacks the triazole and thiazole groups, making it less complex.

    N-{[4-(2-Methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide: Lacks the ethoxy groups on the benzamide ring.

    4-(2-Methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole: Lacks the benzamide core and ethoxy groups.

Uniqueness

3,4,5-Triethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is unique due to its combination of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The presence of the triazole and thiazole rings, along with the ethoxy and methoxy groups, makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C28H32N6O6S2

Molecular Weight

612.7 g/mol

IUPAC Name

3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C28H32N6O6S2/c1-5-38-21-14-18(15-22(39-6-2)25(21)40-7-3)26(36)30-16-23-32-33-28(34(23)19-10-8-9-11-20(19)37-4)42-17-24(35)31-27-29-12-13-41-27/h8-15H,5-7,16-17H2,1-4H3,(H,30,36)(H,29,31,35)

InChI Key

DUZLVPUGKTUYNW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC=CS4

Origin of Product

United States

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